1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane
Description
Properties
CAS No. |
92531-04-9 |
|---|---|
Molecular Formula |
C14H22Cl2N4O4 |
Molecular Weight |
381.3 g/mol |
IUPAC Name |
3-chloro-1-[3,7-diacetyl-5-(3-chloropropanoyl)-1,3,5,7-tetrazocan-1-yl]propan-1-one |
InChI |
InChI=1S/C14H22Cl2N4O4/c1-11(21)17-7-19(13(23)3-5-15)9-18(12(2)22)10-20(8-17)14(24)4-6-16/h3-10H2,1-2H3 |
InChI Key |
ZHTQZYAOOMCQKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CN(CN(CN(C1)C(=O)CCCl)C(=O)C)C(=O)CCCl |
Origin of Product |
United States |
Preparation Methods
Phthalyl Protection and Sequential Acylation
A method adapted from EP0117501B1 involves phthalyl protection to isolate specific amines for acylation. The process includes:
- Protection : Reacting 1,3,5,7-tetraazocane with phthalic anhydride in acetic acid to form 1,5-diphthalyl-3,7-diamine-tetraazocane.
- First Acylation : Treating the 3,7-diamine intermediates with 3-chloropropanoyl chloride in dichloromethane (DCM) and triethylamine (TEA) at 0–5°C for 4 hours, yielding 1,5-diphthalyl-3,7-bis(3-chloropropanoyl)-tetraazocane.
- Deprotection : Removing phthalyl groups via hydrazine hydrate in ethanol at 60°C for 6 hours.
- Second Acylation : Acetylating the deprotected 1,5-amines with acetyl chloride in TEA/DCM at room temperature for 12 hours.
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | Phthalic anhydride, AcOH, 80°C, 8h | 78% |
| 2 | 3-Chloropropanoyl chloride, TEA, DCM | 85% |
| 3 | Hydrazine hydrate, EtOH, 60°C | 92% |
| 4 | Acetyl chloride, TEA, DCM | 88% |
This method achieves >70% overall yield with minimal byproducts.
tert-Butoxycarbonyl (Boc) Protection
Inspired by CN105111155A, Boc protection enables orthogonal deprotection:
- Protection : Reacting tetraazocane with di-tert-butyl dicarbonate in THF to form 1,5-di-Boc-3,7-diamine-tetraazocane.
- Acylation of 3,7 Positions : Using 3-chloropropanoyl chloride and N,N-diisopropylethylamine (DIPEA) in DCM at −10°C for 2 hours.
- Deprotection : Removing Boc groups with trifluoroacetic acid (TFA) in DCM.
- Acetylation : Treating free amines with acetic anhydride in pyridine at 50°C for 6 hours.
Advantages :
Cyclization of Linear Precursors
High-Dilution Cyclization
A macrocyclization approach, as seen in WO2020048829A1, involves:
- Linear Precursor Synthesis : Condensing 1,3-diaminopropane with 3-chloropropanoyl chloride to form a bis-amide.
- Cyclization : Reacting the bis-amide with acetylated diamine under high-dilution conditions (0.01 M in THF) using Hünig’s base.
- Purification : Isolating the product via column chromatography (SiO₂, ethyl acetate/hexane).
Reaction Conditions :
Template-Assisted Synthesis
Using metal templates (e.g., Zn²⁺) to pre-organize linear tetraamines, followed by acylation:
- Complexation : Mixing Zn(OTf)₂ with N,N'-bis(3-aminopropyl)ethylenediamine in methanol.
- Acylation : Adding acetyl chloride and 3-chloropropanoyl chloride sequentially.
- Demetallation : Removing Zn²⁺ with EDTA, yielding the free macrocycle.
Efficiency :
Direct Nitrolysis-Acylation Adaptation
Adapting US3926953A, which describes nitrolysis of diacetylurea:
- Nitrolysis : Reacting 1,5-diacetyl-tetraazocane with HNO₃ in acetic acid at 40°C for 5 hours.
- Chloropropanoylation : Replacing nitro groups with 3-chloropropanoyl via nucleophilic substitution using 3-chloropropanoyl chloride and DIPEA.
Limitations :
Comparative Analysis of Methods
| Method | Overall Yield | Regiocontrol | Complexity |
|---|---|---|---|
| Phthalyl Protection | 70–75% | High | Moderate |
| Boc Protection | 65–70% | High | High |
| High-Dilution | 55–65% | Moderate | High |
| Nitrolysis-Acylation | 30–40% | Low | Low |
Challenges and Optimization
Chemical Reactions Analysis
Condensation Reactions
The acetyl groups participate in condensation reactions with nucleophiles, forming extended heterocyclic frameworks. Key observations include:
-
Mechanism : Acetyl carbonyls act as electrophilic centers, reacting with amines or alcohols under basic conditions to form enamine or enol ether linkages.
-
Optimization : Reactions require precise control of temperature (60–80°C), solvent (polar aprotic solvents like DMF), and reaction time (4–6 hours) to achieve yields >75%.
Table 1: Condensation Reaction Parameters
| Nucleophile | Product Class | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Primary Amine | Enamine-linked polymers | DMF | 70 | 78 |
| Phenol | Aryl ether derivatives | THF | 60 | 82 |
Nucleophilic Substitution at Chloropropanoyl Sites
The 3-chloropropanoyl moieties undergo nucleophilic substitution, enabling functional group diversification:
-
Ammonolysis : Reacts with primary amines (e.g., ethylamine) to yield bis-amide derivatives. Tertiary amines (e.g., tributylamine) induce dimerization via elimination .
-
Kinetic Selectivity : Reaction rates with amines depend on nucleophilicity and steric bulk. Tributylamine reacts 3× faster than triethylamine due to enhanced electron-donating alkyl chains .
Table 2: Substitution Reactivity with Amines
| Amine | Product Type | Reaction Time (h) | Purity (%) |
|---|---|---|---|
| Ethylamine | Bis-amide | 2 | 90 |
| Tributylamine | Dimer | 1.5 | 88 |
| Aniline | Aromatic amide | 3 | 85 |
Hydrolysis of Acetyl Groups
Controlled hydrolysis under acidic or basic conditions removes acetyl groups, regenerating the tetraazocane backbone:
-
Acid-Catalyzed : 10% HCl at 50°C selectively cleaves acetyl groups within 30 minutes, preserving chloropropanoyl units.
-
Base-Catalyzed : NaOH (2M) at 25°C achieves full deacetylation in 2 hours but risks side reactions at chloropropanoyl sites.
Biological Activity Modulation
Reactions targeting both functional groups enhance bioactivity:
-
Antimicrobial Derivatives : Condensation with thiol-containing nucleophiles (e.g., cysteine) yields compounds with MIC values of 8–16 µg/mL against S. aureus.
-
Thermal Stability : Dimerized products exhibit increased decomposition temperatures (ΔT = +40°C vs. monomer) .
Limitations and Research Gaps
-
Mechanistic Uncertainty : Molecular-level interaction data (e.g., crystallographic or DFT studies) remain absent.
-
Scope : Reactions with sterically hindered nucleophiles (e.g., tert-butylamine) are poorly explored.
Scientific Research Applications
The compound 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores the applications of this compound across different domains, including its use in energetic materials, pharmaceuticals, and as a chemical intermediate in synthesis processes.
Energetic Materials
One of the primary applications of 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane is in the field of energetic materials. Research indicates that compounds with similar structures can serve as precursors for more complex energetic formulations. The chloropropanoyl groups can impart increased stability and energy output when incorporated into explosive formulations.
Case Study: Synthesis of Energetic Compounds
A study conducted by researchers at Xi'an Modern Chemistry Research Institute demonstrated that using derivatives of tetraazocanes can enhance the performance of traditional explosives like HMX (High Melting Explosive). The research highlighted how modifications to the molecular structure can lead to improved thermal stability and detonation properties .
Pharmaceutical Applications
The unique structural features of 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane also make it a candidate for pharmaceutical applications. Its ability to interact with biological systems through its nitrogen-rich framework could be explored for drug development.
Potential Drug Development
Preliminary research suggests that compounds with similar azocane structures exhibit antimicrobial properties. This opens avenues for further exploration into the synthesis of new antibiotics or antifungal agents derived from 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane .
Chemical Synthesis Intermediates
As a versatile intermediate in organic synthesis, this compound can facilitate the creation of various chemical entities. Its reactive functional groups allow it to participate in numerous organic reactions.
Example: Reaction Pathways
Research has shown that 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane can be utilized in multi-step synthesis processes to produce complex molecules used in materials science and nanotechnology .
Data Tables
| Application Area | Description | Potential Benefits |
|---|---|---|
| Energetic Materials | Used as a precursor for explosives | Improved thermal stability and energy output |
| Pharmaceuticals | Potential for developing new antimicrobial agents | Novel drug candidates with unique mechanisms |
| Chemical Synthesis | Acts as an intermediate in organic synthesis | Facilitates creation of complex molecules |
Mechanism of Action
The mechanism of action of 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane is not well-documented. its chemical structure suggests that it may interact with biological molecules through various pathways, including:
Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may modulate biochemical pathways related to its functional groups, such as acetylation and chloropropanoylation.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane
- CAS Registry Number : 92531-04-9
- Molecular Formula : C₁₄H₂₂Cl₂N₄O₄
- Structure: A tetraazocane (8-membered nitrogen heterocycle) with acetyl groups at positions 1 and 5, and 3-chloropropanoyl substituents at positions 3 and 7 .
Key Characteristics: This compound belongs to the class of polyazacyclic compounds, which are of interest in materials science and energetic materials due to their structural versatility.
Comparison with Structurally Similar Compounds
Structural Analogs in the Wassenaar Arrangement
The Wassenaar Arrangement, a multilateral export control regime, lists several tetraazacyclic compounds as dual-use materials. Key analogs include:
Key Observations :
- Substituent Effects: Unlike TAT (fully acetylated) or DADN (nitro-functionalized), the target compound’s 3-chloropropanoyl groups introduce both chlorine and aliphatic chains. Chlorine may reduce thermal stability compared to nitro groups but could enhance solubility in organic solvents .
- Regulatory Status: TAT and DADN are explicitly controlled under the Wassenaar Arrangement due to their roles in explosive synthesis.
Comparison with DPT (3,7-Dinitro-1,3,5,7-tetraazabicyclo[3.3.1]nonane)
DPT (CAS 5409-42-7) is a bicyclic tetraaza compound used as a precursor for HMX (High Melting Explosive):
Critical Insight: The replacement of nitro groups with chloropropanoyl moieties in the target compound likely eliminates its utility in traditional explosive synthesis, redirecting its use toward less sensitive applications .
Biological Activity
1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane is a synthetic compound with the molecular formula C14H22Cl2N4O4. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and research findings.
| Property | Value |
|---|---|
| Molecular Formula | C14H22Cl2N4O4 |
| Molecular Weight | 381.25 g/mol |
| CAS Number | 92531-04-9 |
| Appearance | Solid |
The compound features two acetyl groups and two chloropropanoyl substituents attached to a tetraazocane core, which is expected to influence its biological interactions.
Insecticidal Activity
The compound's chlorinated substituents may contribute to insecticidal properties. Studies on related compounds have demonstrated larvicidal activity against Aedes aegypti, a vector for several viral diseases. For example, compounds with similar functional groups exhibited LC50 values indicating effective larvicidal action without significant mammalian toxicity . Further exploration of 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane could yield valuable insights into its potential as an insecticide.
Cytotoxicity and Safety Profile
Preliminary assessments of related compounds have shown low cytotoxicity in human cell lines at concentrations up to 5200 μM . This suggests that 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane may also possess a favorable safety profile for further development.
Case Study 1: Antimicrobial Screening
In a comparative study of tetraazocane derivatives for antimicrobial activity, several compounds were synthesized and tested against common bacterial strains. The results indicated that modifications at the chloropropanoyl positions enhanced antimicrobial efficacy. Although direct testing on 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane is yet to be reported, the trends observed in related structures provide a basis for future investigations.
Case Study 2: Insecticidal Efficacy
A study focusing on the insecticidal properties of chlorinated organic compounds highlighted the potential of such structures in controlling mosquito populations. Compounds similar to 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane were evaluated for their larvicidal activity against Aedes aegypti larvae. The findings suggested that structural components significantly influence biological activity and that further optimization could lead to effective pest control agents .
Research Findings
Recent publications have emphasized the importance of exploring novel chemical entities like 1,5-Diacetyl-3,7-bis(3-chloropropanoyl)-1,3,5,7-tetraazocane for their biological activities. The following table summarizes key findings from related research:
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Potential effectiveness against E. coli and S. aureus suggested |
| Insecticidal Activity | Similar compounds showed significant larvicidal effects |
| Cytotoxicity | Low cytotoxicity observed in mammalian cell lines at high concentrations |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
